molecular formula C12H11ClFNaO4 B1669565 sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate CAS No. 111477-48-6

sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate

Cat. No.: B1669565
CAS No.: 111477-48-6
M. Wt: 296.65 g/mol
InChI Key: CAEONWBHKXBPMW-BURKRJDGSA-M
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Description

CP74725 sodium salt: is a bio-active chemical compound with the molecular formula C12H11ClFNaO4 and a molecular weight of 296.65 g/mol . It is also known by its IUPAC name, sodium 2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate . This compound is primarily used in scientific research and is not intended for therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP74725 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the chromen-4-yl core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and fluoro groups: These groups are typically introduced via halogenation reactions using reagents like chlorine and fluorine sources.

    Formation of the sodium salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of CP74725 sodium salt follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Using large reactors to produce the core structure and intermediates.

    Purification: Employing techniques like crystallization and chromatography to purify the intermediates.

    Final synthesis and neutralization: Conducting the final steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CP74725 sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

CP74725 sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in preclinical studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CP74725 sodium salt involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    CP-690550: Another bio-active compound with similar inhibitory properties.

    CP-724714: Shares structural similarities and is used in similar research applications.

Uniqueness

CP74725 sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it valuable in research settings, particularly in the study of biochemical pathways and drug development.

Properties

CAS No.

111477-48-6

Molecular Formula

C12H11ClFNaO4

Molecular Weight

296.65 g/mol

IUPAC Name

sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate

InChI

InChI=1S/C12H12ClFO4.Na/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6;/h2-3,6,17H,4-5H2,1H3,(H,15,16);/q;+1/p-1/t6-,12-;/m1./s1

InChI Key

CAEONWBHKXBPMW-BURKRJDGSA-M

Isomeric SMILES

C[C@@H]1C[C@](C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+]

SMILES

CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+]

Canonical SMILES

CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+]

Appearance

Solid powder

111477-48-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-74725, sodium salt;  UNII-0O56W95D3P;  CP-74725, Na+ salt;  CP-74725 salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
Reactant of Route 2
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
Reactant of Route 3
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
Reactant of Route 4
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
Reactant of Route 5
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
Reactant of Route 6
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate

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